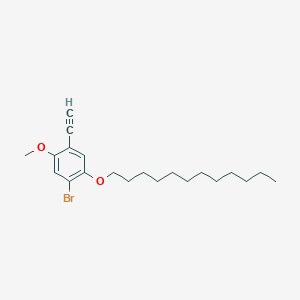
1-Bromo-2-(dodecyloxy)-4-ethynyl-5-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(dodecyloxy)-4-ethynyl-5-methoxybenzene is an organic compound that belongs to the class of brominated aromatic ethers. This compound is characterized by the presence of a bromine atom, a dodecyloxy group, an ethynyl group, and a methoxy group attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(dodecyloxy)-4-ethynyl-5-methoxybenzene typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Etherification: The dodecyloxy group can be introduced via a Williamson ether synthesis, where dodecanol reacts with the corresponding brominated benzene derivative in the presence of a strong base like sodium hydride (NaH).
Sonogashira Coupling: The ethynyl group can be introduced using a Sonogashira coupling reaction, where the brominated benzene derivative reacts with an acetylene compound in the presence of a palladium catalyst and a copper co-catalyst.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-(dodecyloxy)-4-ethynyl-5-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The ethynyl group can undergo oxidation to form carbonyl compounds.
Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in aqueous or organic solvents.
Reduction: Reagents such as hydrogen gas (H₂) in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Applications De Recherche Scientifique
1-Bromo-2-(dodecyloxy)-4-ethynyl-5-methoxybenzene has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of advanced materials such as liquid crystals and polymers.
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.
Catalysis: Employed in catalytic reactions to study reaction mechanisms and develop new catalytic systems.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(dodecyloxy)-4-ethynyl-5-methoxybenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that undergoes various chemical transformations. In biological systems, its mechanism of action may involve interactions with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-(dodecyloxy)-4-ethynylbenzene: Lacks the methoxy group, resulting in different chemical properties and reactivity.
1-Bromo-2-(dodecyloxy)-5-methoxybenzene:
1-Bromo-4-ethynyl-5-methoxybenzene: Lacks the dodecyloxy group, impacting its solubility and interactions in various chemical reactions.
Uniqueness
1-Bromo-2-(dodecyloxy)-4-ethynyl-5-methoxybenzene is unique due to the presence of all four functional groups, which impart distinct chemical properties and make it versatile for various applications in research and industry.
Propriétés
Numéro CAS |
918639-74-4 |
|---|---|
Formule moléculaire |
C21H31BrO2 |
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
1-bromo-2-dodecoxy-4-ethynyl-5-methoxybenzene |
InChI |
InChI=1S/C21H31BrO2/c1-4-6-7-8-9-10-11-12-13-14-15-24-21-16-18(5-2)20(23-3)17-19(21)22/h2,16-17H,4,6-15H2,1,3H3 |
Clé InChI |
UYYSTVGBESWQQH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=C(C=C(C(=C1)C#C)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


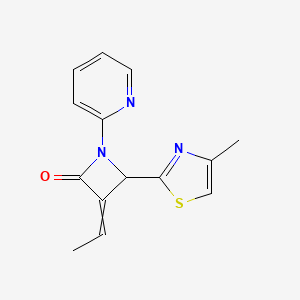
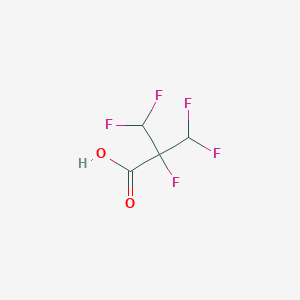
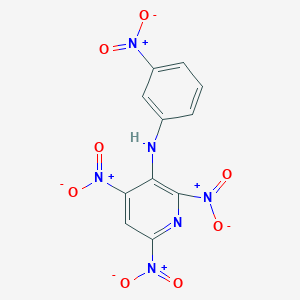
![[125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B12623044.png)

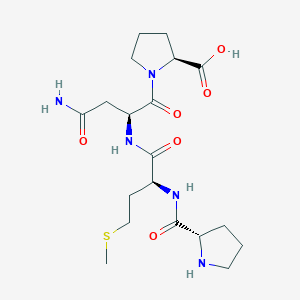
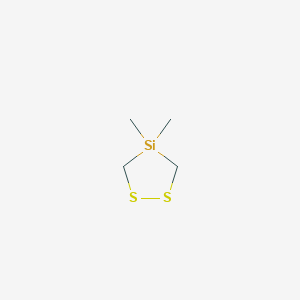
![1-Cyclopropyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B12623076.png)
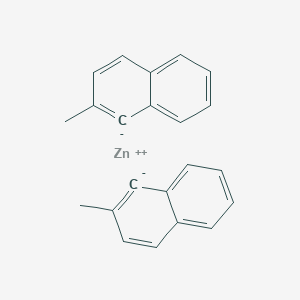
![{[3-(3,4-Dichlorophenyl)-3-oxo-1-phenylpropyl]sulfanyl}acetic acid](/img/structure/B12623085.png)
![8-(3-Chloro-4-methylphenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12623092.png)
![N-Cyclohexyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B12623095.png)
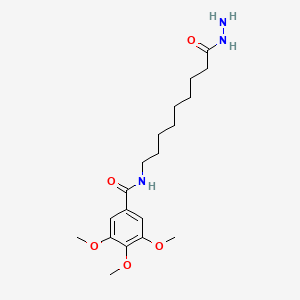
![1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12623112.png)
